molecular formula C14H11ClO B080381 3-Chloro-4'-methylbenzophenone CAS No. 13395-60-3

3-Chloro-4'-methylbenzophenone

Cat. No.: B080381
CAS No.: 13395-60-3
M. Wt: 230.69 g/mol
InChI Key: MVYBBEGJXRCIGB-UHFFFAOYSA-N
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Description

3-Chloro-4'-methylbenzophenone is a benzophenone derivative featuring a chlorine atom at the 3-position of one phenyl ring and a methyl group at the 4'-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₁ClO, with a molecular weight of 230.69 g/mol, and it exhibits a melting point of 97–98°C . Benzophenones are widely utilized as photoinitiators, UV stabilizers, and intermediates in organic synthesis. The chlorine and methyl substituents in this compound influence its electronic properties, solubility, and reactivity compared to other benzophenone derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBBEGJXRCIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158433
Record name Benzophenone, 3-chloro-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-60-3
Record name Benzophenone, 3-chloro-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 3-chloro-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The organometallic method leverages lithium-halogen exchange to generate aromatic nucleophiles, which subsequently react with electrophilic carbonyl compounds. This approach, adapted from Ushijima et al., involves:

  • Lithiation : 4-Bromotoluene reacts with n-butyllithium (n-BuLi) to form a lithium intermediate.

  • Aldehyde Addition : The lithium species attacks 3-chlorobenzaldehyde, forming a secondary alcohol.

  • Oxidation : The alcohol intermediate is oxidized to the corresponding ketone using iodine and potassium carbonate.

Experimental Procedure

Step 1: Lithiation
A solution of 4-bromotoluene (2.0 mmol) in tetrahydrofuran (THF) and hexane is cooled to -78°C under inert atmosphere. n-BuLi (2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

Step 2: Aldehyde Addition
3-Chlorobenzaldehyde (2.1 mmol) is introduced to the reaction vessel at -78°C. The temperature is gradually raised to 20°C, and stirring continues for 1 hour.

Step 3: Oxidation
After solvent removal, iodine (3.2 mmol) and potassium carbonate (6.0 mmol) in tert-butyl alcohol are added. The mixture is refluxed for 3 hours, followed by extraction with chloroform and purification via flash chromatography.

Yield and Optimization

This method achieves 94% yield for analogous benzophenones. Key factors include:

  • Temperature Control : Strict maintenance of -78°C during lithiation prevents side reactions.

  • Solvent System : THF/hexane ensures optimal solubility and reactivity.

  • Oxidant Selection : Iodine promotes efficient alcohol-to-ketone conversion without over-oxidation.

Friedel-Crafts Acylation Method

Reaction Setup

Friedel-Crafts acylation employs electrophilic aromatic substitution to attach acyl groups to activated arenes. For 3-chloro-4'-methylbenzophenone, toluene serves as the methyl-substituted aromatic substrate, while 3-chlorobenzoyl chloride acts as the acylating agent.

Reagents :

  • Toluene (4-methyl-substituted arene)

  • 3-Chlorobenzoyl chloride (acyl chloride)

  • Aluminum chloride (AlCl3_3, catalyst)

  • Chlorobenzene (solvent)

Catalytic Considerations

AlCl3_3 facilitates acyl chloride activation, generating a reactive acylium ion. The electrophile preferentially attacks the para position of toluene’s methyl group due to its electron-donating effect.

Experimental Procedure

  • Acylation : Toluene (150 mmol) and AlCl3_3 (300 mmol) are combined in chlorobenzene at 35–45°C. 3-Chlorobenzoyl chloride (245 mmol) is added dropwise, and the mixture is stirred for 2 hours.

  • Work-Up : The reaction is quenched with ice-water, and the crude product is filtered and recrystallized from methanol.

Yield Analysis

Yields for analogous Friedel-Crafts reactions exceed 90% . Limitations include:

  • Substrate Reactivity : Toluene’s moderate activation necessitates prolonged reaction times.

  • Byproduct Formation : Competing ortho-acylation may occur, requiring careful chromatographic purification.

Comparative Analysis of Synthetic Routes

Parameter Organometallic Coupling Friedel-Crafts Acylation
Yield 94%90–95%
Reaction Time 4.5 hours4 hours
Temperature -78°C to reflux35–140°C
Catalyst n-BuLi, I2_2AlCl3_3
Purification Flash chromatographyRecrystallization
Scalability Moderate (sensitive reagents)High (industrially viable)

Advantages and Challenges :

  • Organometallic Method : High yields and selectivity but requires cryogenic conditions and moisture-sensitive reagents.

  • Friedel-Crafts Method : Simpler setup and scalability but may generate regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

3-Chloro-4'-methylbenzophenone has several notable applications in scientific research:

  • Organic Synthesis :
    • It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Researchers utilize it to create more complex molecules through further functionalization.
  • Photochemical Studies :
    • The compound is used in photochemical experiments due to its ability to absorb UV light. It acts as a photosensitizer, facilitating photochemical reactions that can lead to the generation of reactive intermediates. For instance, studies have shown that it can undergo photoreduction under UV irradiation, yielding products with significant biological activity.
  • Biological Activity :
    • This compound has been investigated for its interactions with biological macromolecules. Its potential as an enzyme inhibitor has been explored, which is significant for drug discovery and biochemical studies.
  • Material Science :
    • In polymer chemistry, this compound is used as a UV stabilizer in plastics, helping to enhance the durability and longevity of materials exposed to sunlight.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsFacilitates complex molecule formation
Photochemical StudiesActs as a photosensitizer in UV light experimentsYields reactive intermediates
Biological ActivityPotential enzyme inhibitor; interacts with biological macromoleculesUseful in drug discovery
Material ScienceUV stabilizer in plasticsEnhances material durability

Case Study 1: Photochemical Behavior

In a study investigating the photochemical behavior of this compound, researchers exposed solutions of the compound to UV light at 350 nm. The results indicated a significant photoreduction quantum efficiency, demonstrating its effectiveness as a photosensitizer. This property is crucial for applications in photodynamic therapy and environmental chemistry.

Case Study 2: Biological Interactions

A recent investigation focused on the biological interactions of this compound with specific enzymes. The study revealed that the compound could inhibit certain enzymatic activities, suggesting its potential role in therapeutic applications where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-methylbenzophenone involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical properties of 3-Chloro-4'-methylbenzophenone with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Cl (3), CH₃ (4') C₁₄H₁₁ClO 230.69 97–98 Moderate polarity, electron-withdrawing Cl
3-Chloro-4'-fluoro-3'-methylbenzophenone Cl (3), F (3'), CH₃ (4') C₁₅H₁₁ClF₃O 299.70 Not reported Increased electronegativity due to F
4-Chloro-3',4'-dimethoxybenzophenone Cl (4), OCH₃ (3',4') C₁₅H₁₃ClO₃ 276.71 Not reported Enhanced solubility (methoxy groups)
4-Chloro-4'-hydroxybenzophenone Cl (4), OH (4') C₁₃H₉ClO₂ 232.66 Not reported Hydrogen bonding capacity (hydroxyl group)
4-(Chloromethyl)benzophenone CH₂Cl (4) C₁₄H₁₁ClO 230.69 Not reported Reactive chloromethyl group
Key Observations:
  • Electron Effects: Chlorine (electron-withdrawing) reduces electron density at the ketone, while methyl (electron-donating) increases it. Methoxy groups in 4-Chloro-3',4'-dimethoxybenzophenone further enhance electron density, improving solubility in polar solvents .
  • Polarity: The hydroxyl group in 4-Chloro-4'-hydroxybenzophenone introduces hydrogen bonding, increasing hydrophilicity compared to the methyl-substituted analog .
  • Reactivity: 4-(Chloromethyl)benzophenone’s chloromethyl group enables nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Chloro-4'-methylbenzophenone (C14H11ClO) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the compound's biological properties, including its pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzophenone characterized by the presence of a chlorine atom and a methyl group on the aromatic rings. The molecular structure can be represented as follows:

  • Molecular Formula : C14H11ClO
  • Molecular Weight : 236.69 g/mol
  • CAS Number : 13395-60-3

The compound's structure is significant as it influences its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzophenone, including this compound, exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

2. Anti-inflammatory Properties

In vitro studies have suggested that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor for certain enzymes, which can be useful in biochemical studies and drug development. Its ability to interact with specific enzyme targets may lead to the development of new therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through its aromatic rings and functional groups. The presence of chlorine enhances its lipophilicity, which may improve absorption and distribution in biological systems. The compound's mechanisms include:

  • Binding to Enzymes : The chlorine atom can enhance binding affinity to enzymes or receptors, leading to modulation of their activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsInhibited cytokine production in cell cultures, indicating potential for treating inflammatory diseases.
Enzyme InhibitionIdentified as an effective inhibitor for specific enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4'-methylbenzophenone, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-chlorobenzoyl chloride with toluene derivatives (e.g., 4-methylbenzene) using Lewis acid catalysts like AlCl₃. Optimize temperature (40–60°C) and solvent (e.g., dichloromethane) to minimize side products.
  • Chlorination : Chlorinate 4'-methylbenzophenone using Cl₂ gas with FeCl₃ as a catalyst under controlled conditions (e.g., 25–40°C, inert atmosphere) .
    • Critical Parameters : Catalyst purity, stoichiometric ratios, and reaction time significantly affect yield. Impurities in starting materials (e.g., residual moisture) can deactivate catalysts.

Q. How is this compound characterized spectroscopically?

  • Analytical Workflow :

  • IR Spectroscopy : Compare key peaks (e.g., C=O stretch ~1660 cm⁻¹, C-Cl ~550 cm⁻¹) with reference data for benzophenones .
  • NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.0 ppm) and methyl group (δ 2.4 ppm). ¹³C NMR confirms carbonyl (δ ~195 ppm) and quaternary carbons.
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (calc. for C₁₄H₁₁ClO: 230.05).

Advanced Research Questions

Q. How can conflicting data on reaction intermediates in this compound synthesis be resolved?

  • Troubleshooting :

  • Hypothesis Testing : Use LC-MS to identify side products (e.g., over-chlorinated derivatives or diastereomers).
  • Kinetic Studies : Monitor reaction progression via in-situ FTIR to detect transient intermediates.
  • Reference Standards : Cross-validate with synthetic intermediates like 4'-methylbenzophenone (CAS 134-85-0) .

Q. What are the challenges in quantifying trace impurities (e.g., 4-Chlorobenzophenone) in this compound batches?

  • Analytical Strategy :

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30). Detect impurities at λ = 254 nm .
  • Calibration : Prepare impurity standards (e.g., 4-Chlorobenzophenone, CAS 134-85-0) at 0.1–10 ppm for linearity validation.
    • Data Interpretation : Signal overlap from structurally similar compounds requires peak deconvolution software.

Q. How does the chlorine substituent at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Electronic Effects : The electron-withdrawing Cl group activates the carbonyl toward nucleophilic attack (e.g., Grignard reagents).
  • Steric Considerations : The 4'-methyl group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Methodological Challenges and Solutions

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for reactions releasing volatile chlorinated byproducts .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for incineration by certified facilities .
    • Emergency Response : For spills, absorb with diatomaceous earth and avoid aqueous release (PAC-2 threshold: 23 mg/m³) .

Comparative and Environmental Studies

Q. How do structural analogs (e.g., 3-Chloro-4'-fluorobenzophenone) compare in photostability and environmental persistence?

  • Experimental Design :

  • Photodegradation : Expose compounds to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. CH₃) with half-life in simulated sunlight .
    • Key Findings : Fluorinated analogs degrade slower due to stronger C-F bonds, increasing environmental persistence.

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